2,6-Dihydroxyheptanedinitrile
Description
2,6-Dihydroxyheptanedinitrile is an aliphatic compound featuring a seven-carbon backbone with hydroxyl groups at positions 2 and 6 and two nitrile functional groups. The compound’s dual functional groups suggest utility in polymer chemistry, pharmaceutical intermediates, and materials science, though its exact synthesis pathways and environmental impact require further study.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,6-dihydroxyheptanedinitrile |
InChI |
InChI=1S/C7H10N2O2/c8-4-6(10)2-1-3-7(11)5-9/h6-7,10-11H,1-3H2 |
InChI Key |
BMBYSWXHCFQJEW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C#N)O)CC(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dihydroxyheptanedinitrile can be synthesized through several methods. One common approach involves the reaction of heptanedinitrile with hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of hydroxyl groups at the 2 and 6 positions of the heptane chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxyheptanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers, esters.
Scientific Research Applications
2,6-Dihydroxyheptanedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and hydroxyl groups.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxyheptanedinitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect biochemical pathways and cellular processes, making this compound a valuable compound in research.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Backbone Type | Functional Groups | Molecular Formula | Key Features |
|---|---|---|---|---|
| This compound | Aliphatic | 2 hydroxyl, 2 nitrile | C₇H₁₀N₂O₂ | Hydroxyl (C2, C6); nitriles (likely terminal) |
| 2,6-Dihydroxytoluene | Aromatic | 2 hydroxyl, 1 methyl | C₇H₈O₂ | Hydroxyl (C2, C6 on benzene) |
| Adiponitrile | Aliphatic | 2 nitrile | C₆H₈N₂ | Nitriles (C1, C6) |
| 2,6-Bis(Bromo-methyl)Pyridine | Heterocyclic | 2 bromomethyl, pyridine | C₉H₁₀Br₂N₂ | Bromomethyl (C2, C6 on pyridine) |
Key Observations :
- The aliphatic backbone of this compound contrasts with aromatic systems like 2,6-dihydroxytoluene, leading to differences in rigidity and conjugation .
- Unlike adiponitrile, which lacks hydroxyl groups, the presence of diols in this compound enhances its polarity and hydrogen-bonding capacity.
Physical and Thermodynamic Properties
Table 2: Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
|---|---|---|---|
| This compound | Not reported | Not reported | Moderate (predicted) |
| 2,6-Dihydroxytoluene | 145–147 | 285 (decomp.) | Low |
| Adiponitrile | -30 | 295 | Insoluble |
| 2,6-Bis(Bromo-methyl)Pyridine | 89–91 | ~320 | Low |
Key Observations :
- The hydroxyl groups in this compound likely improve water solubility compared to purely aliphatic dinitriles like adiponitrile.
- Thermodynamic studies on 2,6-Bis(Bromo-methyl)Pyridine using DFT/B3LYP methods (100–500 K range) suggest similar computational approaches could predict the target compound’s stability and phase behavior .
Key Observations :
- The nitrile groups in this compound offer pathways for functionalization, akin to adiponitrile’s role in nylon synthesis but with added versatility from hydroxyl groups .
- Unlike 2,6-Bis(Bromo-methyl)Pyridine, which undergoes halogen-based reactions, the target compound’s reactivity centers on its nitriles and hydroxyls .
Research Findings and Methodological Insights
- Computational Predictions: DFT studies on 2,6-Bis(Bromo-methyl)Pyridine revealed vibrational modes and nonlinear optical (NLO) properties, suggesting that this compound could exhibit unique NLO behavior due to its polar groups .
- Spectroscopic Analysis : Infrared and Raman spectroscopy, as applied to 2,6-Bis(Bromo-methyl)Pyridine, could resolve the target compound’s hydrogen-bonding networks and nitrile stretching frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
